![molecular formula C7H3BrClFN2 B13670326 4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrrolo[2,3-b]pyridine core. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of pyrrolo[2,3-b]pyridine derivatives under controlled conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions, especially in the context of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key biological pathways, leading to therapeutic effects. The compound’s fluorine atom can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives such as:
4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: Differing in the position of the halogen atoms, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C7H3BrClFN2 |
|---|---|
Molekulargewicht |
249.47 g/mol |
IUPAC-Name |
4-bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H3BrClFN2/c8-6-3(9)1-11-7-5(6)4(10)2-12-7/h1-2H,(H,11,12) |
InChI-Schlüssel |
CWPYERXDSKANFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=CN=C2N1)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



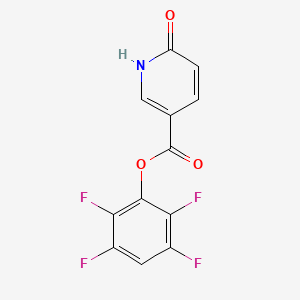
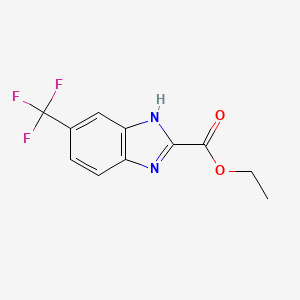
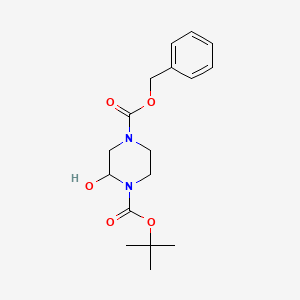
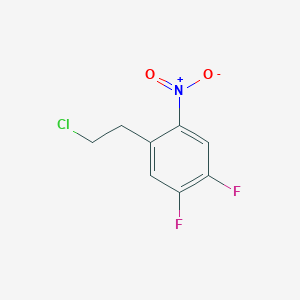


![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)
![(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid](/img/structure/B13670300.png)
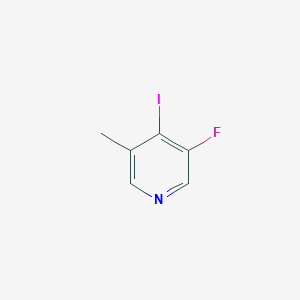
![Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
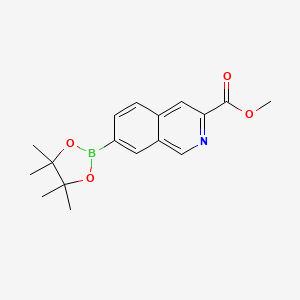
![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)

